molecular formula C17H20N4O3S B12212987 N-[3-acetyl-6-(2-methylpropyl)-7-oxospiro[1,3,4-thiadiazoline-2,3'-indoline]-5-yl]acetamide

N-[3-acetyl-6-(2-methylpropyl)-7-oxospiro[1,3,4-thiadiazoline-2,3'-indoline]-5-yl]acetamide

Cat. No.: B12212987
M. Wt: 360.4 g/mol
InChI Key: AMFQIZNNZKNCIY-UHFFFAOYSA-N
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Description

N-[3-acetyl-6-(2-methylpropyl)-7-oxospiro[1,3,4-thiadiazoline-2,3’-indoline]-5-yl]acetamide is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound features a spiro linkage between a thiadiazoline and an indoline ring, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-acetyl-6-(2-methylpropyl)-7-oxospiro[1,3,4-thiadiazoline-2,3’-indoline]-5-yl]acetamide typically involves multiple steps. One common method starts with the preparation of the indoline derivative, followed by the introduction of the thiadiazoline ring. The reaction conditions often require the use of specific catalysts and solvents to ensure the correct formation of the spiro linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[3-acetyl-6-(2-methylpropyl)-7-oxospiro[1,3,4-thiadiazoline-2,3’-indoline]-5-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a compound with additional oxygen-containing functional groups, while reduction may produce a more saturated compound.

Scientific Research Applications

N-[3-acetyl-6-(2-methylpropyl)-7-oxospiro[1,3,4-thiadiazoline-2,3’-indoline]-5-yl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial and antioxidant properties.

    Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-acetyl-6-(2-methylpropyl)-7-oxospiro[1,3,4-thiadiazoline-2,3’-indoline]-5-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include other spiro derivatives and thiadiazoline-containing molecules. These compounds share structural similarities but may differ in their specific functional groups and biological activities.

Uniqueness

N-[3-acetyl-6-(2-methylpropyl)-7-oxospiro[1,3,4-thiadiazoline-2,3’-indoline]-5-yl]acetamide is unique due to its specific spiro linkage and the combination of functional groups. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H20N4O3S

Molecular Weight

360.4 g/mol

IUPAC Name

N-[4-acetyl-1'-(2-methylpropyl)-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide

InChI

InChI=1S/C17H20N4O3S/c1-10(2)9-20-14-8-6-5-7-13(14)17(15(20)24)21(12(4)23)19-16(25-17)18-11(3)22/h5-8,10H,9H2,1-4H3,(H,18,19,22)

InChI Key

AMFQIZNNZKNCIY-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C2=CC=CC=C2C3(C1=O)N(N=C(S3)NC(=O)C)C(=O)C

Origin of Product

United States

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